molecular formula C16H14ClN5OS B12180419 N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12180419
M. Wt: 359.8 g/mol
InChI Key: YSYGQBGSNKVUFM-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core substituted with a tetrazole ring at position 2 and a 4-chlorobenzyl carboxamide group at position 2. The tetrazole moiety is a bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capacity.

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H14ClN5OS/c17-11-6-4-10(5-7-11)8-18-15(23)14-12-2-1-3-13(12)24-16(14)22-9-19-20-21-22/h4-7,9H,1-3,8H2,(H,18,23)

InChI Key

YSYGQBGSNKVUFM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)Cl)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the tetrazole ring and the chlorobenzyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the tetrazole ring.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of reduced tetrazole derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring and chlorobenzyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Antiproliferative Thiophene Derivatives

Compounds 24 and 25 (Figure 14, ):

  • Structure: Both feature a 5,6-dihydro-4H-cyclopenta[b]thiophene core but substitute the tetrazole with cyano groups and additional sulfonamide or triazine moieties.
  • Activity : Demonstrated potent antiproliferative effects against MCF7 cells (IC50: 30.8 nM for 24; 38.7 nM for 25). Mechanism involves inhibition of ATP-binding sites on tyrosine kinase receptors, akin to gefitinib and dasatinib .
  • Comparison: The target compound’s tetrazole may enhance receptor binding compared to the cyano group, though the absence of sulfonamide/triazine substituents could reduce kinase selectivity.

Pyrazole-Substituted Analogs

Compound 3 ():

  • Structure: Contains a 2-amino group and a pyrazol-4-yl substituent on the cyclopenta[b]thiophene carboxamide.
  • Synthesis: Refluxed in methanol, contrasting with the target compound’s likely tetrazole-focused synthetic route.
  • Comparison: The amino group may improve solubility but reduce metabolic stability compared to the tetrazole. The pyrazole substituent could target inflammatory pathways, differing from the antiproliferative focus of the target compound.

Thiazol/Oxazol Derivatives

Compounds 10a, 10b, 12a–b, 13a–b, 15a–d ():

  • Structure : Variants include thiazol-2-yl, oxazol-2-yl, and pyrimidine substituents.
  • Activity : Designed for antitumor activity; e.g., compound 10a (thiazol-2-yl) and 10b (oxazol-2-yl) showed moderate cytotoxicity.
  • Tetrazoles mimic carboxylates more effectively, which may improve interactions with metalloenzymes or ion channels .

Methoxycarbazol-Substituted Analog

Compound Y043-6254 ():

  • Structure : Replaces the 4-chlorobenzyl group with a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl moiety.
  • Properties : Molecular weight = 434.52, logP = 3.8288, polar surface area = 83.37 Ų.
  • The target compound’s 4-chlorobenzyl group may improve lipophilicity (higher logP) and halogen-bonding capacity, favoring peripheral tissue distribution .

Physicochemical and Pharmacokinetic Trends

Parameter Target Compound (Est.) Compound 24 Compound 3 Y043-6254
Molecular Weight ~430–450 563.6 393.4 434.52
logP ~4.0–4.5 N/A N/A 3.8288
Polar Surface Area ~80–90 Ų N/A N/A 83.37 Ų
Key Substituents Tetrazole, 4-Cl-benzyl Cyano, sulfonamide Amino, pyrazole Methoxycarbazol
  • Tetrazole Advantage : Unlike carboxylates, tetrazoles resist ionization at physiological pH, improving oral bioavailability and membrane permeability.
  • Chlorine Effect : The 4-chlorobenzyl group may enhance binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs) via halogen bonding .

Biological Activity

N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclopentathiophene core, a tetrazole moiety, and a chlorobenzyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures can exhibit activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing tetrazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : These compounds may interfere with pathways such as the PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and growth.

Anticancer Activity

A study evaluated the compound's cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The results are summarized in the following table:

Cell LineIC50 (µM)Reference
MCF-719.4
HCT-11657.01
PC-325.23
Doxorubicin (control)40.0

The compound demonstrated significant cytotoxicity against MCF-7 cells, comparable to doxorubicin, a standard chemotherapeutic agent.

Mechanistic Insights

The anticancer activity was attributed to the compound's ability to induce apoptosis in cancer cells. Mechanistic studies revealed that it activates caspase pathways and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

Case Study 1: Efficacy in Colorectal Cancer
A specific investigation into the efficacy of this compound against HCT-116 cells showed that treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound.

Case Study 2: Safety Profile
Further studies assessed the safety profile of this compound using normal human fibroblast cells (BJ-1). The IC50 values indicated that while the compound was effective against cancer cells, it exhibited reduced cytotoxicity towards normal cells, suggesting a favorable safety profile for further development.

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